molecular formula C15H30N2O2 B13186286 tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate

tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate

Cat. No.: B13186286
M. Wt: 270.41 g/mol
InChI Key: HQVRLWSRKFIAPT-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate is a chemical reagent featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic organic chemistry, serving as a critical protecting group for amines . Its primary value lies in its stability under basic conditions and its reversible removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) . This makes the compound an essential synthetic intermediate for researchers, particularly in pharmaceutical development, enabling the stepwise construction of more complex molecules without undesirable side reactions at the amine functionality. Compounds with piperidine and related heterocyclic structures are frequently investigated as key pharmacophores in medicinal chemistry . For instance, the 1-(piperidin-4-yl) moiety is a recognized substructure in molecular scaffolds being explored as inhibitors of the NLRP3 inflammasome, a target implicated in a wide range of inflammatory diseases . Similarly, heterocyclic compounds serve as starting materials for the development of therapeutics targeting cardiovascular conditions . As a Boc-protected amine, this reagent allows chemists to introduce a specific, branched piperidine-containing structure into a molecular framework during exploratory synthesis. The product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-methyl-1-piperidin-3-ylpropyl)carbamate

InChI

InChI=1S/C15H30N2O2/c1-11(2)13(12-8-7-9-16-10-12)17(6)14(18)19-15(3,4)5/h11-13,16H,7-10H2,1-6H3

InChI Key

HQVRLWSRKFIAPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCNC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate, with CAS number 1258640-25-3, is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been investigated for various therapeutic applications, including neuroprotection and anticancer properties.

  • Chemical Formula : C₁₅H₃₀N₂O₂
  • Molecular Weight : 270.41 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in neurodegenerative diseases and cancer. Research indicates that compounds with similar structures may modulate neurotransmitter systems and exhibit protective effects against neurotoxicity.

Neuroprotective Effects

A study highlighted the compound's ability to reduce levels of amyloid-beta (Aβ) peptides in vitro, which are implicated in Alzheimer's disease (AD). The compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting an anti-inflammatory mechanism that could protect astrocytes from Aβ-induced toxicity .

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. In particular, compounds that target the M3 muscarinic acetylcholine receptor (M3R) have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The structural characteristics of this compound may enhance its binding affinity to these receptors, thereby contributing to its anticancer effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate key pathways involved in cell survival and apoptosis. For instance, it was found to decrease β-secretase activity, which is crucial for the formation of Aβ peptides .

Case Studies

Recent research has indicated that modifications in the piperidine structure can significantly enhance the biological activity of carbamate derivatives. A comparative analysis showed that compounds with specific substituents on the piperidine ring exhibited improved cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Data Table: Biological Activity Overview

Activity Mechanism Reference
NeuroprotectionReduces Aβ peptide levels; anti-inflammatory
AnticancerInhibits M3R leading to reduced cell proliferation
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Physicochemical/Biological Properties Applications References
tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate - N-methyl group
- 2-methylpropyl branch
- Piperidin-3-yl substituent
- Moderate lipophilicity (LogP ~2.5–3.0)
- Chiral center (stereochemistry dependent on synthesis)
- Intermediate for CNS drugs
- PROTAC linker development
(S)-tert-butyl methyl(2-methyl-1-(1H-tetrazol-5-yl)propyl)carbamate - Tetrazole ring replaces piperidine
- Similar branching
- Enhanced metabolic stability (tetrazole as bioisostere)
- Higher polarity (LogP ~1.8–2.2)
- Antiviral agents
- Peptidomimetics
tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate - Simplified structure (lacks 2-methylpropyl chain)
- R-configuration at piperidine
- Reduced steric hindrance
- Higher solubility (LogP ~1.5–2.0)
- Chiral building block for alkaloid synthesis
tert-butyl (2-methyl-1-(pyridin-2-yl)propyl)carbamate - Pyridine replaces piperidine
- Aromatic π-system
- Stronger hydrogen-bond acceptor (pyridine N)
- Lower basicity (pKa ~4.5)
- Kinase inhibitors
- Metal-chelating ligands
tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate - Piperazine (dual N-atoms) substituent
- Shorter propyl linker
- Increased basicity (pKa ~9.5–10.0)
- Higher solubility (LogP ~1.0–1.5)
- Antidepressants
- Antibacterial agents
tert-butyl (3-((cyclobutylmethyl)amino)propyl)carbamate - Cyclobutylmethyl group
- Linear propyl chain
- Elevated rigidity (cyclobutyl strain)
- Higher boiling point (356°C predicted)
- Conformational studies
- GPCR modulators

Key Research Findings

Physicochemical Properties

  • The 2-methylpropyl chain increases lipophilicity (LogP ~3.0) compared to linear-chain analogs (e.g., tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate , LogP ~1.5), improving membrane permeability but reducing aqueous solubility .
  • Stereochemistry critically impacts activity: the (3R)-piperidin-3-yl analog () shows distinct binding affinities in chiral environments compared to its (3S) counterpart .

Preparation Methods

Alkylation of Piperidine Derivatives Followed by Hydrogenation

One common approach starts from a protected piperidine intermediate such as benzyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate. This intermediate undergoes methylation using methyl iodide in the presence of sodium hydride as a base in N,N-dimethylformamide solvent at room temperature. The reaction is typically stirred for about 4 hours.

  • Reaction conditions :
    • Sodium hydride (60% dispersion in oil), methyl iodide, N,N-dimethylformamide, room temperature, 4 hours
  • Work-up : Extraction with ethyl acetate and water, washing with brine, drying over anhydrous magnesium sulfate
  • Purification : Silica gel column chromatography using 10–20% ethyl acetate/hexane
  • Yield : Approximately 3.04 g oily intermediate

Subsequently, this intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon in ethanol under a hydrogen atmosphere at room temperature for 5 hours. Filtration and concentration yield the target tert-butyl N-methyl-N-(piperidin-3-yl)carbamate.

  • Hydrogenation conditions :
    • 10% Pd/C, ethanol, room temperature, hydrogen atmosphere (1 atm), 5 hours
  • Yield : 1.82 g of the desired compound
  • Spectroscopic data : 1H NMR (CDCl3) δ 1.46 (s, 9H), 2.75 (s, 3H, methyl), multiplets corresponding to piperidine protons

Nucleophilic Substitution and Coupling Reactions

In some syntheses, tert-butyl methyl(piperidin-3-yl)carbamate is used as a nucleophile in coupling reactions with electrophilic aromatic or heteroaromatic halides under basic conditions.

For example, the reaction with 2-chloro-5-nitropyridine in tetrahydrofuran with triethylamine at 20°C for 16 hours yields the corresponding substituted product in 99% yield. The reaction mixture is worked up by extraction and purified by column chromatography.

Amide Bond Formation via HATU-Mediated Coupling

The compound can also serve as an amine component in amide coupling reactions using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA (N,N-diisopropylethylamine) as a base in DMF at room temperature. This method is useful for attaching complex acyl groups to the piperidine nitrogen.

  • Reaction conditions :
    • HATU, DIPEA, DMF, room temperature, 20 min preactivation, followed by addition of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate, reaction for 2 hours
  • Yield : Moderate to low (e.g., 6% reported in one example)
  • Work-up : Extraction, solvent evaporation, and purification by preparative chromatography
Method No. Starting Material / Intermediate Key Reagents & Conditions Reaction Time Yield (%) Notes
1 Benzyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate Sodium hydride, methyl iodide, DMF, RT; then Pd/C, ethanol, H2, RT 4 h + 5 h ~60 (overall) Two-step methylation and hydrogenation
2 tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate Pd/C, methanol, H2, 20°C, overnight Overnight High (not specified) Simultaneous deprotection and reduction
3 tert-Butyl methyl(piperidin-3-yl)carbamate Triethylamine, 2-chloro-5-nitropyridine, THF, 20°C 16 h 99 Nucleophilic aromatic substitution
4 tert-Butyl N-methyl-N-(piperidin-3-yl)carbamate HATU, DIPEA, DMF, RT 2 h 6 Amide bond formation
  • The use of sodium hydride as a strong base in DMF facilitates efficient methylation of the piperidine nitrogen without significant side reactions.
  • Catalytic hydrogenation using palladium on carbon is effective for both hydrogenolysis of benzyl protecting groups and reduction of hydroxyl functionalities, yielding the desired carbamate with high purity.
  • Triethylamine acts as a mild base to promote nucleophilic substitution on electron-deficient aromatic halides, enabling functionalization of the carbamate nitrogen for further synthetic elaboration.
  • HATU-mediated coupling is a reliable method for amide bond formation, although yields can vary depending on the acyl partner and reaction conditions.
  • Purification typically involves silica gel chromatography or preparative high-performance liquid chromatography to achieve high purity suitable for biological evaluation.
  • Spectroscopic characterization (1H NMR, 13C NMR) confirms the structural integrity of the synthesized compounds, with characteristic signals for tert-butyl groups, methyl substituents, and piperidine ring protons.

Multiple preparation methods for tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate have been developed, with the most common strategies involving methylation of protected piperidine intermediates followed by catalytic hydrogenation. Alternative approaches include nucleophilic aromatic substitution and amide coupling reactions for further functionalization. Reaction conditions such as choice of base, solvent, catalyst, temperature, and reaction time critically influence yields and purity. These methods are supported by extensive experimental data and spectroscopic analyses from diverse research sources, ensuring reproducibility and reliability for synthetic and medicinal chemistry applications.

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